m-PEG6-(CH2)8-phosphonic acid ethyl ester
Overview
Description
m-PEG6-(CH2)8-phosphonic acid ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a phosphonate group, which is known for its ability to enhance the hydrophilicity and solubility of compounds in aqueous media . This compound is primarily used in research settings for its unique properties, including its ability to modify surfaces and improve the solubility of other molecules.
Mechanism of Action
Target of Action
It is known that this compound is a peg linker with a phosphonate group attached . The phosphonate group can be used for surface modification .
Mode of Action
The mode of action of m-PEG6-(CH2)8-phosphonic acid ethyl ester is primarily through its role as a linker. The hydrophilic PEG linker increases the water solubility properties of the compound . This can enhance the compound’s interaction with its targets and facilitate any resulting changes.
Pharmacokinetics
The hydrophilic nature of the peg linker can increase the solubility of the compound in aqueous media , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific compounds it is linked to. As a PEG linker, it can enhance the solubility and potentially the efficacy of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydrophilic PEG linker can improve the hydrophilicity of surfaces , which could be influenced by factors such as pH and temperature.
Preparation Methods
The synthesis of m-PEG6-(CH2)8-phosphonic acid ethyl ester typically involves the reaction of a PEG linker with a phosphonate group. The reaction conditions often require a controlled environment to ensure the purity and stability of the final product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and quality .
Chemical Reactions Analysis
m-PEG6-(CH2)8-phosphonic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
m-PEG6-(CH2)8-phosphonic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a PEG linker to modify surfaces and improve the solubility of compounds.
Biology: It can be used to enhance the delivery of drugs and other bioactive molecules.
Medicine: It is used in the development of drug delivery systems and other therapeutic applications.
Industry: It is used in the production of various materials and products that require enhanced solubility and stability
Comparison with Similar Compounds
m-PEG6-(CH2)8-phosphonic acid ethyl ester can be compared with other PEG linkers that contain different functional groups. Similar compounds include:
m-PEG6-C6-phosphonic acid ethyl ester: Another PEG linker with a phosphonate group, but with a different chain length.
m-PEG6-(CH2)8-phosphonic acid: A similar compound without the ethyl ester group, which may have different solubility and reactivity properties
The uniqueness of this compound lies in its specific combination of the PEG linker and the phosphonate group, which provides a balance of hydrophilicity and reactivity that is useful in various applications.
Properties
IUPAC Name |
1-diethoxyphosphoryl-8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49O9P/c1-4-31-33(24,32-5-2)23-11-9-7-6-8-10-12-26-15-16-28-19-20-30-22-21-29-18-17-27-14-13-25-3/h4-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJOLZTIWLHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCOCCOCCOCCOCCOCCOC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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